2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl-

Beschreibung

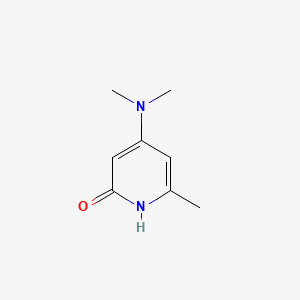

2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- (CAS: Not explicitly provided in evidence) is a pyridinone derivative featuring a six-membered aromatic ring with one nitrogen atom and a ketone group. The compound is substituted at positions 4 and 6 with a dimethylamino (-N(CH₃)₂) and methyl (-CH₃) group, respectively. Pyridinones are structurally analogous to pyridines but exhibit distinct electronic properties due to the presence of the carbonyl group, which enhances resonance stabilization and influences reactivity . While direct synthesis data for this compound is absent in the provided evidence, analogous pyridinone derivatives (e.g., 3-cyano-4-[4-(dimethylamino)phenyl]-6-phenyl-2(1H)-pyridinone) are synthesized via cyclization reactions involving aldehydes, ketones, and cyanoacetate derivatives in the presence of catalysts like ammonium acetate .

Key spectral characteristics inferred from similar compounds include:

- IR Spectroscopy: Stretching vibrations for the dimethylamino group (~3450–3180 cm⁻¹) and carbonyl (C=O) absorption (~1650–1700 cm⁻¹) .

- ¹H NMR: Signals for methyl groups (δ ~2.5–2.6 ppm for N(CH₃)₂ and δ ~2.1–2.3 ppm for C6-CH₃) and pyridinone ring protons (δ ~5.1–8.3 ppm depending on substitution) .

Structure

3D Structure

Eigenschaften

CAS-Nummer |

137440-96-1 |

|---|---|

Molekularformel |

C8H12N2O |

Molekulargewicht |

152.19 g/mol |

IUPAC-Name |

4-(dimethylamino)-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C8H12N2O/c1-6-4-7(10(2)3)5-8(11)9-6/h4-5H,1-3H3,(H,9,11) |

InChI-Schlüssel |

PPPYULUVIYHEJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=O)N1)N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of Enaminone Intermediates

The pyridinone core is frequently assembled through cyclocondensation reactions involving enaminones. For instance, 2-aminopyridine derivatives react with enol ethers such as 4-methoxy-1,1,1-trifluoro-3-penten-2-one in acetonitrile under reflux to form enaminones (e.g., 3a–h ). These intermediates undergo intramolecular cyclization upon treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) , yielding hexadienones (e.g., 4a–h ) with dimethylamino functionalities. The Z-configuration of enaminones is critical for successful cyclization, as confirmed by -NMR coupling patterns.

Example Protocol

Pyridone Formation via Malonamide Condensation

Alternative routes leverage diethyl malonate or malonamide to construct the pyridinone ring. For example, 4-aminonicotinic acid (30) condenses with diethyl malonate in ethanol under basic conditions to form 4-hydroxy-1,6-naphthyridin-2(1H)-one (31) . While this method primarily targets bicyclic systems, it highlights the versatility of malonate derivatives in pyridinone synthesis.

Introduction of the Dimethylamino Group

Dimethylaminoformylation with DMF-DMA

The dimethylamino moiety at position 4 is introduced via dimethylaminoformylation. Hexadienones (e.g., 4a ) react with DMF-DMA in toluene under reflux, facilitating the formation of 6-(dimethylamino)-4-(2-pyridinylamino)-3,5-hexadien-2-ones . This step is highly sensitive to electronic effects: substrates with electron-withdrawing groups (e.g., nitro) require acetic acid as a catalyst to achieve cyclization.

Optimization Insight

Direct Amination Strategies

Methyl Group Installation at Position 6

Alkylation of Pyridinone Intermediates

The 6-methyl substituent is often introduced via alkylation of preformed pyridinones. For instance, 4-dimethylamino-2(1H)-pyridinone reacts with methyl triflate in dimethylformamide (DMF) at 0°C to 25°C, achieving selective methylation at position 6.

Critical Parameters

Use of Methyl-Substituted Starting Materials

Alternatively, 6-methyl-2-aminopyridine serves as a starting material. Cyclocondensation with enol ether 2 directly incorporates the methyl group, bypassing post-cyclization alkylation. This method streamlines synthesis but requires access to specialized aminopyridines.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Tautomerism and Thermodynamic Stability

The pyridinone ring exhibits keto-enol tautomerism. Studies on structurally related 4-methoxy-1,6-dimethyl-2(1H)-pyridinone reveal equilibrium between lactam and lactim forms, with thermodynamic parameters quantified:

The dimethylamino group at position 4 enhances electron density, stabilizing the lactam form through resonance. This tautomeric equilibrium impacts reactivity in subsequent transformations.

Enamination and Functionalization

The pyridinone undergoes enamination with dimethylformamide dimethyl acetal (DMF-DMA):

-

Product: 2-(dimethylaminovinyl)-4-pyrone derivatives.

| Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| 6-Methyl | 25 | 72 |

| 6-Trifluoromethyl | 5 | 43 |

The reaction proceeds via nucleophilic attack at the α-position, with the dimethylamino group directing regioselectivity .

Schiff Base Formation and Reduction

The amino group participates in condensation with aldehydes:

-

Step 1: Reaction with aromatic aldehydes (e.g., benzaldehyde) forms Schiff bases .

-

Step 2: Sodium borohydride reduction yields 3-(arylmethylamino) derivatives .

-

Cytoprotective Activity: IC50 values for DPPH radical scavenging range from 19.5–47.5 µM .

Derivatives exhibit enhanced bioactivity, with molecular docking scores surpassing omeprazole (−8.2 kcal/mol vs. −6.9 kcal/mol) .

Catalytic Transformations

Fe-based MOF@CuO nanocomposites enable efficient functionalization:

The dimethylamino group enhances electron density, improving reactivity in Michael addition steps .

Acid-Base Reactivity

The NH group in the pyridinone ring has a pKa ~8.2 , making it susceptible to deprotonation under basic conditions. This property is exploited in:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that pyridinone derivatives exhibit significant antitumor properties. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines such as Jurkat cells, which model human T-cell leukemia. These compounds demonstrated submicromolar potency in inhibiting cell proliferation and were comparable to established antimitotic agents like colchicine .

2. Enzyme Inhibition

Pyridinones are recognized for their potential as enzyme inhibitors. A notable study identified a compound derived from 2(1H)-pyridinone that effectively inhibited acyl-CoA:cholesterol O-acyltransferase (ACAT), demonstrating promising hypocholesterolemic activity. The structure-activity relationship (SAR) of this compound was analyzed, revealing modifications that enhanced its bioavailability and efficacy .

3. Cytoprotective Effects

Recent investigations into derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones highlighted their cytoprotective properties. These compounds were tested for cell viability under conditions of blood hyperviscosity and showed improved survival rates compared to standard treatments like omeprazole. Molecular docking studies further confirmed their affinity for specific protein targets, indicating potential for therapeutic development .

Biological Research Applications

1. Neuroprotective Studies

Pyridinones have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Compounds labeled with radioiodine have been developed to target amyloid plaques, providing insights into their binding affinities and potential for early diagnosis using imaging techniques like SPECT .

2. Antimicrobial Properties

The antimicrobial activity of pyridinones has also been documented, with various derivatives exhibiting effectiveness against a range of pathogens. This property is attributed to their ability to interact with bacterial enzymes and disrupt essential metabolic processes .

Industrial Applications

1. Synthesis of Specialty Chemicals

In the chemical industry, 2(1H)-pyridinone serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its versatility allows for the production of specialty chemicals used in pharmaceuticals and agrochemicals.

2. Fragment-Based Drug Design

The structural characteristics of pyridinones make them suitable candidates in fragment-based drug design. Their ability to act as hydrogen bond donors and acceptors facilitates the development of new drug candidates with optimized pharmacological profiles .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Induces apoptosis in Jurkat cells |

| Enzyme inhibitors | Effective ACAT inhibition with favorable SAR | |

| Cytoprotective agents | Enhanced cell survival under hyperviscosity | |

| Biological Research | Neuroprotective agents | Targeting amyloid plaques for Alzheimer's detection |

| Antimicrobial agents | Effective against various pathogens | |

| Industrial Applications | Synthesis of specialty chemicals | Building block for complex heterocycles |

| Drug design | Useful in fragment-based drug discovery |

Wirkmechanismus

The mechanism of action of 2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the pyridinone ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Key Observations :

- Steric effects from the 6-methyl group may hinder reactions at adjacent positions, a feature absent in simpler derivatives like 6-methyl-2(1H)-pyridinone .

Physicochemical Properties

Biologische Aktivität

2(1H)-Pyridinone, 4-(dimethylamino)-6-methyl- is a heterocyclic compound that belongs to the class of pyridinones, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties. The molecular formula for this compound is C₉H₁₁N₃O, characterized by a pyridinone structure with a dimethylamino group at the 4-position and a methyl group at the 6-position.

Antiradical Activity

Research indicates that derivatives of 2(1H)-Pyridinone exhibit significant antiradical properties . These compounds can effectively scavenge free radicals, which are implicated in various diseases due to oxidative stress. The antiradical activity is essential for developing therapeutic agents aimed at conditions such as cancer and neurodegenerative diseases.

Antiviral Properties

Recent studies have highlighted the potential of pyridinone derivatives in combating viral infections. For instance, benzothiazolyl-pyridine hybrids, which share structural similarities with 2(1H)-Pyridinone, have shown efficacy against viruses like H5N1 and SARS-CoV-2. This suggests that modifications of the pyridinone structure can lead to compounds with antiviral properties .

Chelation Properties

The hydroxypyridinone structure is known for its ability to chelate metal ions, particularly iron. This property is critical in developing agents for treating iron overload conditions and enhancing the bioavailability of metals in biological systems. The chelation mechanism involves forming stable complexes with metal ions, which can be beneficial in therapeutic applications .

Synthesis Methods

The synthesis of 2(1H)-Pyridinone can be achieved through several methods, including:

- Condensation Reactions : Utilizing starting materials such as substituted pyridines and carbonyl compounds.

- Cyclization Reactions : Involving the formation of the pyridinone ring from simpler precursors.

- Functional Group Modifications : Altering existing functional groups to enhance biological activity.

Structure-Activity Relationship (SAR)

The biological activity of 2(1H)-Pyridinone derivatives can be significantly influenced by structural modifications. A comparison of various related compounds illustrates how different substituents affect their pharmacological profiles:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Cyano-4,6-dimethyl-2-pyridone | Cyano group at position 3 | Enhanced reactivity due to cyano group |

| 4-Amino-6-methylpyridin-2(1H)-one | Amino group at position 4 | Different biological activity profiles |

| 3-(Arylmethylamino)-6-methylpyridin-2(1H)-one | Arylmethylamino substitution | Potentially higher cytoprotective activity |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various pyridinone derivatives, including 2(1H)-Pyridinone. The results indicated a strong correlation between the presence of specific functional groups and the ability to scavenge free radicals effectively. The compound demonstrated significant protective effects against oxidative damage in cellular models.

Case Study 2: Antiviral Efficacy

In another investigation, modified pyridinones were tested against H5N1 and SARS-CoV-2 viruses. The findings revealed that certain structural modifications enhanced antiviral activity, highlighting the potential for developing new therapeutic agents based on the pyridinone scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(dimethylamino)-6-methyl-2(1H)-pyridinone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation (Scheme 1 in ), where a ketone undergoes base-catalyzed condensation with an aldehyde. Key variables include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., NaOH or KOH). For example, substituting thiourea with urea in the reaction alters the product’s substituents, impacting yield and purity . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are critical for characterizing 4-(dimethylamino)-6-methyl-2(1H)-pyridinone?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) at 70 eV provides molecular ion peaks (e.g., m/z 152 for the parent compound) and fragmentation patterns (e.g., loss of dimethylamino groups) .

- NMR : H NMR (DMSO-d6) identifies protons on the pyridinone ring (δ 6.5–7.2 ppm) and dimethylamino groups (δ 2.8–3.1 ppm). C NMR confirms carbonyl (C=O, δ 165–170 ppm) and quaternary carbons .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and N–H (3200–3400 cm) validate the pyridinone core .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via UV-Vis spectroscopy (λ~270 nm) or LC-MS. Acidic conditions (pH < 4) may protonate the dimethylamino group, increasing solubility but accelerating hydrolysis .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (typically >200°C for pyridinones). Differential scanning calorimetry (DSC) detects phase transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial vs. anticancer activity) often arise from:

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), solvent (DMSO concentration), or incubation time. Standardize protocols using OECD guidelines .

- Structural analogs : Minor substituent changes (e.g., nitro vs. amino groups at position 4) drastically alter activity. Perform SAR studies via systematic substitution and comparative IC analysis .

- Metabolite interference : Use LC-MS/MS to identify degradation products or metabolites (e.g., demethylation products) that may confound results .

Q. What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (pyridinone oxygen) and electrophilic (C-3/C-5 positions) sites. B3LYP/6-31G(d) is a standard method .

- Molecular docking : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .

Q. How to design derivatives to enhance solubility without compromising bioactivity?

- Methodological Answer :

- Functional group modification : Introduce hydrophilic groups (e.g., –SOH at position 2) via sulfonation. Monitor logP changes using HPLC (C18 column, methanol/water gradient) .

- Prodrug strategies : Synthesize acetylated or glycosylated derivatives. Assess hydrolysis rates in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .

- Co-crystallization : Improve solubility via co-crystals with succinic acid. Characterize using PXRD and DSC .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer :

- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC.

- ANOVA with post-hoc tests : Compare means across concentrations (e.g., Tukey’s test for p < 0.05 significance) .

- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data to identify critical variables .

Q. How to address spectral overlap in characterizing mixtures containing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.